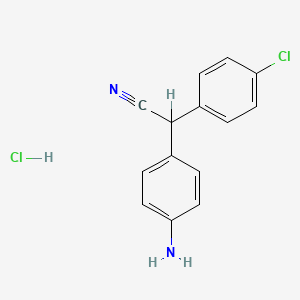![molecular formula C16H14Cl2N2 B11997265 (1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine CAS No. 5326-15-8](/img/structure/B11997265.png)
(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(4-chlorophenyl)ethanone [(E)-1-(4-chlorophenyl)ethylidene]hydrazone is a chemical compound with significant interest in various scientific fields. This compound features a hydrazone functional group, which is known for its versatility in organic synthesis and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-chlorophenyl)ethanone [(E)-1-(4-chlorophenyl)ethylidene]hydrazone typically involves the condensation reaction between 4-chloroacetophenone and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1E)-1-(4-chlorophenyl)ethanone [(E)-1-(4-chlorophenyl)ethylidene]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(1E)-1-(4-chlorophenyl)ethanone [(E)-1-(4-chlorophenyl)ethylidene]hydrazone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1E)-1-(4-chlorophenyl)ethanone [(E)-1-(4-chlorophenyl)ethylidene]hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its structural features allow it to interact with biological macromolecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.
Phenylhydrazones: Compounds with a phenyl group attached to a hydrazone moiety.
Uniqueness
(1E)-1-(4-chlorophenyl)ethanone [(E)-1-(4-chlorophenyl)ethylidene]hydrazone is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activities. Its combination of a chlorophenyl group and a hydrazone linkage sets it apart from other similar compounds, offering unique opportunities for research and application.
特性
CAS番号 |
5326-15-8 |
|---|---|
分子式 |
C16H14Cl2N2 |
分子量 |
305.2 g/mol |
IUPAC名 |
(E)-1-(4-chlorophenyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C16H14Cl2N2/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,1-2H3/b19-11+,20-12+ |
InChIキー |
QSEXMNJCTCIKJC-AYKLPDECSA-N |
異性体SMILES |
C/C(=N\N=C(\C1=CC=C(C=C1)Cl)/C)/C2=CC=C(C=C2)Cl |
正規SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(2-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997231.png)
![5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997245.png)




![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11997266.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11997271.png)
![2-[(1E)-1-propenyl]pyridine](/img/structure/B11997274.png)


